molecular formula C15H17IN4OSi B8446873 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine CAS No. 927872-71-7

5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine

Cat. No.: B8446873
CAS No.: 927872-71-7
M. Wt: 424.31 g/mol
InChI Key: HRNWQNTXHWSENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is a complex organic compound that features a pyrimidine core substituted with an iodo and a trimethylsilyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is unique due to its combination of a pyrimidine core with both an iodo and a trimethylsilyl ethynyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development.

Properties

CAS No.

927872-71-7

Molecular Formula

C15H17IN4OSi

Molecular Weight

424.31 g/mol

IUPAC Name

5-[2-iodo-5-(2-trimethylsilylethynyl)phenoxy]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H17IN4OSi/c1-22(2,3)7-6-10-4-5-11(16)12(8-10)21-13-9-19-15(18)20-14(13)17/h4-5,8-9H,1-3H3,(H4,17,18,19,20)

InChI Key

HRNWQNTXHWSENW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1)I)OC2=CN=C(N=C2N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-(2,5-diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (2.043 g, 4.5 mmol), bis(triphenylphosphine)palladium dichloride (0.316 g, 0.45 mmol) and CuI (43 mg, 0.225 mmol) in 14 mL dry THF was added trimethylsilylacetylene (0.441 g, 4.5 mmol), followed by diisopropylethylamine (7 mL). The reaction mixture was heated at 50° C. under nitrogen atmosphere for 20 hours. The reaction mixture was cooled, poured into saturated aqueous NH4Cl and extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed on silica (4% MeOH in CH2Cl2 with 0.1% NH4OH) to give 0.350 g of 5-(2,5-Bis-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine as a first fraction, and 0.41 g of 5-(2-Iodo-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine as a second fraction.
Quantity
2.043 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.316 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
43 mg
Type
catalyst
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

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